Methyl 2,3-Diaminobenzoate Hydrochloride
Overview
Description
Methyl 2,3-Diaminobenzoate Hydrochloride is an organic compound with the molecular formula C8H11ClN2O2. It is a derivative of benzoic acid and is characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring, as well as a methyl ester group. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-Diaminobenzoate Hydrochloride typically involves the reduction of 2-amino-3-nitrobenzoic acid methyl ester. One common method includes dissolving 2-amino-3-nitrobenzoic acid methyl ester in a reaction flask containing concentrated hydrochloric acid and tin(II) chloride dihydrate (SnCl2·2H2O). The reaction is carried out at room temperature for several hours, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-Diaminobenzoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
Methyl 2,3-Diaminobenzoate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2,3-Diaminobenzoate Hydrochloride involves its interaction with specific molecular targets. The amino groups on the benzene ring can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-Diaminobenzoate
- Methyl 3,4-Diaminobenzoate
- Methyl 2,5-Diaminobenzoate
Uniqueness
Methyl 2,3-Diaminobenzoate Hydrochloride is unique due to the specific positioning of the amino groups at the 2 and 3 positions on the benzene ring. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the methyl ester group also contributes to its unique characteristics and applications .
Properties
IUPAC Name |
methyl 2,3-diaminobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)5-3-2-4-6(9)7(5)10;/h2-4H,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAAVOBNBHKJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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